molecular formula C5H9N3 B3214885 1-(1H-imidazol-2-yl)ethanamine CAS No. 1154736-07-8

1-(1H-imidazol-2-yl)ethanamine

Cat. No. B3214885
CAS RN: 1154736-07-8
M. Wt: 111.15 g/mol
InChI Key: IIRFPANPYNPFMC-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)ethanamine , also known as 2-(1H-imidazol-1-yl)ethanamine , is a chemical compound with the molecular formula C5H9N3 . It falls within the class of imidazole-containing compounds. Imidazoles are heterocyclic organic molecules characterized by a five-membered ring containing two nitrogen atoms. This particular compound features an imidazole ring attached to an ethylamine group .


Synthesis Analysis

The synthesis of 1-(1H-imidazol-2-yl)ethanamine involves the condensation of an imidazole precursor with an ethylamine derivative. Various synthetic routes exist, including cyclization reactions and reductive amination processes. Researchers have explored both traditional and novel methods to access this compound .


Molecular Structure Analysis

The molecular structure of 1-(1H-imidazol-2-yl)ethanamine consists of an imidazole ring fused to an ethylamine moiety. The imidazole ring contributes to its biological activity, as imidazoles are prevalent in pharmaceuticals and bioactive molecules. The nitrogen atoms in the imidazole ring can participate in hydrogen bonding and coordination interactions .


Chemical Reactions Analysis

  • Reductive Transformations : Reduction of the imidazole ring or the ethylamine group may yield different derivatives .

Physical And Chemical Properties Analysis

  • Spectroscopic Data : Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data provide insights into its structure .

Mechanism of Action

The biological activity of 1-(1H-imidazol-2-yl)ethanamine depends on its interactions with cellular targets. Imidazoles often exhibit pharmacological effects due to their ability to modulate enzymes, receptors, or ion channels. Further studies are needed to elucidate the specific mechanisms of action for this compound .

Safety and Hazards

  • Environmental Impact : Consider its environmental fate and potential ecological effects .

Future Directions

  • Applications : Explore its use in medicine, catalysis, or materials science .

properties

IUPAC Name

1-(1H-imidazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRFPANPYNPFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-imidazol-2-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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